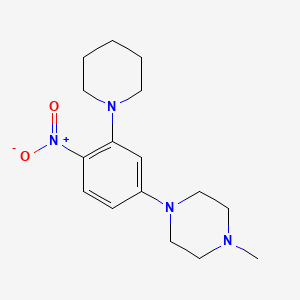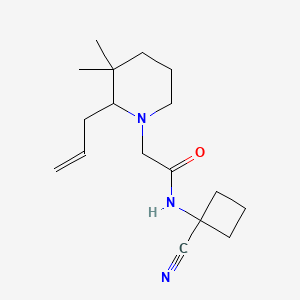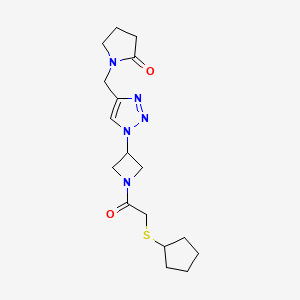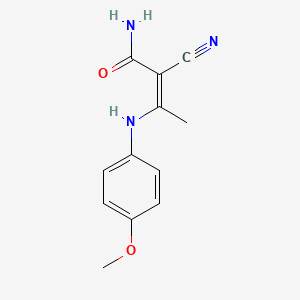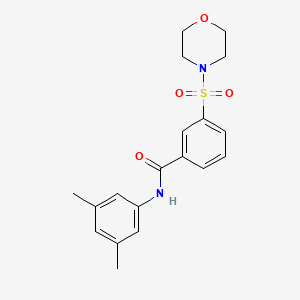![molecular formula C10H14N2OS2 B2777398 3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-24-4](/img/structure/B2777398.png)
3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthesis Methodologies and Catalysis
A novel approach for synthesizing pyrido[2,3-d]pyrimidine derivatives utilizes a one-pot, three-component method facilitated by HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions. This green and rapid methodology highlights the efficiency of nanocatalysts in producing derivatives with excellent yields, indicating the potential of 3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one in facilitating the synthesis of complex organic compounds (Moona Mohsenimehr et al., 2014).
Antimicrobial and Antifungal Properties
Several studies focus on the antimicrobial activities of thieno[3,2-d]pyrimidin-4-one derivatives. For example, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, synthesized from 3-amino-2-mercaptonaphthofuro(3,2-d)pyrimidin-4(3H)-one, exhibited significant antimicrobial properties. This suggests that derivatives of this compound could be potential candidates for antimicrobial agent development (K. Ravindra et al., 2008).
Anticancer Activities
Compounds based on the thieno[3,2-d]pyrimidin-4-one scaffold have been evaluated for their potential as anticancer agents. A variety of derivatives have been synthesized, demonstrating potent anticancer activity against several human cancer cell lines. This suggests the thieno[3,2-d]pyrimidin-4-one core, including 3-Ethyl-2-ethylsulfanyl derivatives, as a promising scaffold for developing novel anticancer therapeutics (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Green Synthesis Approaches
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction represents a green approach to producing this class of compounds. This method emphasizes step economy, reduced catalyst loading, and easy purification, aligning with sustainable chemistry principles. Such advancements in synthesis methods underscore the role of this compound derivatives in promoting environmentally friendly chemical processes (Taoda Shi et al., 2018).
properties
IUPAC Name |
3-ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAADETFXNIJJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

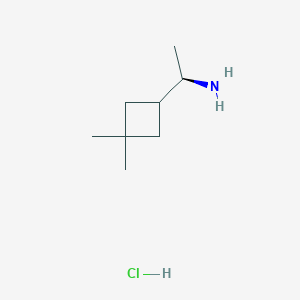
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2777317.png)
